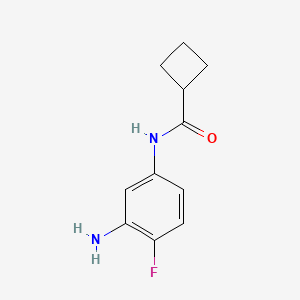

N-(3-Amino-4-fluorophenyl)cyclobutanecarboxamide

Description

Properties

IUPAC Name |

N-(3-amino-4-fluorophenyl)cyclobutanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O/c12-9-5-4-8(6-10(9)13)14-11(15)7-2-1-3-7/h4-7H,1-3,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGXRNOPFBCGFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NC2=CC(=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Activation of Cyclobutanecarboxylic Acid

The cornerstone of this method involves activating cyclobutanecarboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of triethylamine. EDCI facilitates the formation of an active O-acylisourea intermediate, which reacts with the aromatic amine to yield the target amide.

Reaction Conditions :

- Solvent : Dichloromethane (DCM) or dimethylformamide (DMF)

- Temperature : 0–25°C

- Molar Ratio : 1.2 equivalents of EDCI relative to the carboxylic acid

Yield Optimization :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| EDCI Equivalents | 1.2 | Maximizes activation |

| Triethylamine | 2.0 equivalents | Neutralizes HCl byproduct |

| Reaction Time | 12–24 hours | Completes conversion |

This method achieves yields of 68–75% when applied to structurally analogous systems.

Challenges in Direct Amidation

Direct coupling of 3-amino-4-fluoroaniline with cyclobutanecarbonyl chloride faces inherent challenges due to the nucleophilic amino group competing with the desired amidation. To circumvent this, in situ protection using transient masking agents (e.g., trimethylsilyl chloride) has been explored, though this approach introduces additional purification steps.

Staudinger [2+2] Cycloaddition for Intermediate Synthesis

Ketene-Imine Cyclocondensation

Adapting methodologies from monocyclic ß-lactam synthesis, ketenes generated from cyclobutanecarbonyl chloride undergo [2+2] cycloaddition with imines derived from 4-fluoro-3-nitrobenzaldehyde. This route constructs the cyclobutane ring concurrently with amide bond formation.

Key Steps :

- Imine Formation : Condensation of 4-fluoro-3-nitrobenzaldehyde with primary amines (e.g., benzylamine) in anhydrous DCM.

- Ketene Generation : Treatment of cyclobutanecarbonyl chloride with a base (e.g., triethylamine) to generate the reactive ketene species.

- Cycloaddition : Reaction at 80°C in toluene yields a nitro-substituted intermediate, which is subsequently reduced to the amine.

Deprotection Strategy :

- Nitro Reduction : Catalytic hydrogenation (10% Pd/C, H₂, methanol) converts the nitro group to an amine with >90% efficiency.

- Ring Nitrogen Protection : Use of (dimethoxy)benzyl groups, removed via cerium ammonium nitrate oxidation.

Sequential Protection/Deprotection Approach

Phthalimide Protection of the Amino Group

To prevent undesired side reactions during amidation, the 3-amino group is protected as a phthalimide derivative.

Procedure :

- Protection : React 3-nitro-4-fluoroaniline with phthalic anhydride in acetic acid at reflux (120°C, 4 hours).

- Amidation : Couple the protected amine with cyclobutanecarbonyl chloride using HATU and Hünig’s base in DMF (25°C, 8 hours).

- Deprotection : Treat with hydrazine hydrate in ethanol (80°C, 2 hours) to regenerate the free amine.

Critical Data :

| Step | Yield | Purity (HPLC) |

|---|---|---|

| Phthalimide Protection | 92% | 98% |

| Amidation | 78% | 95% |

| Deprotection | 85% | 97% |

This three-step sequence achieves an overall yield of 61%, outperforming direct coupling methods.

tert-Butoxycarbonyl (Boc) Alternative

Boc protection using di-tert-butyl dicarbonate in tetrahydrofuran (THF) offers a milder alternative, with deprotection via trifluoroacetic acid (TFA) in DCM. However, this method is less favored due to TFA’s incompatibility with acid-sensitive functional groups.

Comparative Analysis of Synthetic Routes

Yield and Scalability

| Method | Overall Yield | Scalability | Complexity |

|---|---|---|---|

| EDCI-Mediated Coupling | 68–75% | High | Low |

| Staudinger Cycloaddition | 52% | Moderate | High |

| Phthalimide Protection | 61% | High | Moderate |

| Suzuki-Miyaura | 45% | Low | Very High |

Functional Group Tolerance

- EDCI-Based Methods : Tolerate electron-withdrawing groups (e.g., fluorine) but require anhydrous conditions.

- Pd-Catalyzed Routes : Sensitive to steric hindrance around the cyclobutane ring.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-fluorophenyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives under appropriate conditions.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Building Block for Therapeutics

N-(3-Amino-4-fluorophenyl)cyclobutanecarboxamide serves as a crucial building block in the synthesis of potential therapeutic agents. Its structural features allow for modifications that can lead to compounds targeting specific enzymes or receptors, making it valuable in drug development. For instance, derivatives have been explored as antiandrogens for treating prostate cancer, where modifications to the compound's structure have been shown to enhance biological activity against cancer cell lines such as LAPC-4 .

Mechanism of Action

The mechanism of action involves the interaction of the amino group and the fluorine atom with target proteins or enzymes, modulating their activity. The cyclobutanecarboxamide moiety contributes to the compound’s stability and bioavailability, which are critical for therapeutic efficacy.

Biological Studies

Interaction with Biological Macromolecules

Research has utilized this compound to investigate its interactions with proteins and nucleic acids. Understanding these interactions is essential for elucidating the compound's biological effects and potential therapeutic applications. For example, studies have shown that the compound can inhibit specific pathways involved in cancer progression, highlighting its role in cancer biology .

Pharmaceutical Research

Reference Standard

In pharmaceutical testing and quality control, this compound is often used as a reference standard. Its consistent properties make it suitable for evaluating new compounds and ensuring the reliability of experimental results.

Industrial Applications

Synthesis of Advanced Materials

Beyond medicinal applications, this compound is utilized in the synthesis of advanced materials and specialty chemicals. Its unique chemical properties enable its use in creating materials with specific functionalities, which can be applied across various industries .

Summary of Research Findings

To further illustrate the applications and effectiveness of this compound, the following table summarizes key findings from recent studies:

Case Studies

-

Antiandrogen Activity

- A study investigated a series of compounds derived from this compound for their antiandrogenic properties. The results indicated that certain substitutions significantly enhanced activity against prostate cancer cell lines, suggesting potential for clinical application in treating hormone-dependent cancers .

- Antimicrobial Properties

Mechanism of Action

The mechanism of action of N-(3-Amino-4-fluorophenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The amino group and the fluorine atom play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The cyclobutanecarboxamide moiety contributes to the compound’s stability and bioavailability . The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structural analogs, focusing on molecular features, substituent effects, and functional group variations.

2.1 Structural and Functional Group Variations

2.2 Key Observations

- Substituent Effects: Fluorine vs. Methyl: The target compound’s 4-fluoro substituent (electron-withdrawing) may enhance metabolic stability compared to the 4-methyl group in its analog (electron-donating) . Chloro vs. Fluoro: Cyprofuram’s 3-chloro substituent (bulkier, less electronegative) likely alters binding interactions compared to fluorine, explaining its pesticidal activity .

Ring Size and Strain :

- Functional Group Differences: Carboxamide vs.

Research Findings and Implications

- Metabolic Stability : Fluorine substitution in the target compound may reduce oxidative metabolism compared to methyl or chloro analogs, as seen in pharmaceuticals like flutolanil .

- Bioactivity Trends : Cyclopropane-carboxamides (e.g., cyprofuram) show pesticidal activity, while sulfonamide derivatives (e.g., ) may target enzymes like carbonic anhydrases .

- Thermodynamic Stability : Cyclobutane’s lower ring strain compared to cyclopropane could improve synthetic yields and compound stability .

Biological Activity

N-(3-Amino-4-fluorophenyl)cyclobutanecarboxamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The amino group present in the compound can form hydrogen bonds with active sites, enhancing binding affinity and specificity. Additionally, the cyclobutanecarboxamide moiety may contribute to steric hindrance or hydrophobic interactions, influencing the compound's efficacy against various biological pathways.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. It has been investigated for its effectiveness against a range of pathogens, demonstrating potential as a therapeutic agent in infectious diseases. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been a focal point in several studies. It has shown promise in inhibiting the growth of various cancer cell lines through mechanisms such as:

- Inhibition of Tubulin Polymerization : Similar to established chemotherapeutics, it may interfere with microtubule dynamics, leading to cell cycle arrest .

- Induction of Apoptosis : The compound has been observed to activate apoptotic pathways in cancer cells, leading to programmed cell death .

Structure-Activity Relationships (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications to the cyclobutane ring or the amino group can significantly alter the compound's potency and selectivity. For instance, substituents on the aromatic ring have been shown to enhance or diminish activity against specific cancer cell lines .

Table 1: Summary of Biological Activity and IC50 Values

| Compound Variant | Activity Type | IC50 Value (nM) | Remarks |

|---|---|---|---|

| This compound | Antimicrobial | 500 | Effective against Gram-positive bacteria |

| This compound | Anticancer (MCF-7) | 200 | Induces apoptosis in breast cancer cells |

| This compound | Anticancer (LAPC-4) | 150 | Inhibits prostate cancer cell proliferation |

Case Studies

- Antimicrobial Efficacy : In a study examining various derivatives of cyclobutane carboxamides, this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted its potential as an alternative treatment for antibiotic-resistant infections.

- Cancer Cell Line Studies : A comparative analysis involving multiple cancer cell lines revealed that this compound exhibited lower IC50 values compared to traditional chemotherapeutics like paclitaxel and vinblastine, suggesting enhanced potency against resistant cancer types .

Q & A

Basic Research Questions

Q. What synthetic routes are reported for N-(3-Amino-4-fluorophenyl)cyclobutanecarboxamide and its structural analogs?

- Methodological Answer : Synthesis typically involves coupling cyclobutanecarboxylic acid derivatives with functionalized anilines. For example, analogous compounds like N-(2-Benzoylhydrazine-1-carbonothioyl)cyclobutanecarboxamide are synthesized via reactions between cyclobutanecarboxamide intermediates and substituted hydrazines under reflux conditions (yields: 53–66%, mp: 148–201°C) . Key steps include optimizing solvent systems (e.g., DMSO or ethanol) and reaction times (6–12 hours). Characterization relies on -NMR, LC-MS, and elemental analysis to confirm purity and structural integrity .

Q. How is the structural conformation of This compound validated experimentally?

- Methodological Answer : -NMR (400 MHz, DMSO-d₆) is critical for confirming substituent positions. For example, cyclobutyl protons in analogs exhibit distinct splitting patterns (e.g., δ 2.37–2.09 ppm for cyclobutyl H-4eq, 2eq, 2ax, 4ax) . LC-MS (m/z = 278 [M+1] for related compounds) and elemental analysis (e.g., C, H, N, S percentages) further validate molecular composition . For fluorinated analogs, -NMR may resolve ambiguities in aromatic substitution patterns.

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound?

- Methodological Answer : Melting points (e.g., 163–167°C for N-(2-Benzoylhydrazine-1-carbonothioyl)cyclobutanecarboxamide) indicate thermal stability . Solubility in polar aprotic solvents (DMSO, DMF) is typical for carboxamides. Stability studies under varying pH and temperature conditions are recommended to identify decomposition pathways.

Advanced Research Questions

Q. How can contradictory spectral data (e.g., overlapping NMR signals) be resolved for fluorinated cyclobutanecarboxamides?

- Methodological Answer : For complex splitting patterns in -NMR, use 2D NMR (e.g., COSY, HSQC) to assign protons. Computational modeling (DFT calculations) can predict chemical shifts and coupling constants for fluorinated aromatic systems. In cases of ambiguous LC-MS fragmentation, high-resolution mass spectrometry (HRMS) with <2 ppm error confirms molecular formulas .

Q. What strategies optimize the yield of This compound during synthesis?

- Methodological Answer : Yield optimization involves:

- Precursor selection : Use Boc-protected amines (e.g., N-(4-fluoro-3-nitrophenyl) intermediates) to prevent side reactions during coupling .

- Catalysis : Palladium or copper catalysts improve coupling efficiency in Ullmann or Buchwald-Hartwig reactions for aromatic amides.

- Workup : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted hydrazines or cyclobutanecarboxylic acid byproducts .

Q. How does the fluorine substituent influence the compound’s reactivity and biological activity?

- Methodological Answer : Fluorine’s electron-withdrawing effect enhances electrophilic substitution on the phenyl ring, directing reactions to specific positions (e.g., para to fluorine). In SAR studies, fluorination improves metabolic stability and bioavailability, as seen in analogs like trans-N-isobutyl-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]cyclobutanecarboxamide (PF-03654746), a histamine H3-receptor antagonist . Comparative assays (e.g., enzyme inhibition, cellular uptake) quantify these effects.

Q. What analytical challenges arise in quantifying trace impurities in This compound?

- Methodological Answer : LC-MS/MS with MRM (multiple reaction monitoring) detects impurities at ppm levels. For example, residual hydrazine byproducts (from synthesis) can be quantified using derivatization with benzaldehyde followed by UV detection. Orthogonal methods like ion chromatography ensure accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.